molecular formula C₆H₁₄ClNO₅ B013643 (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride CAS No. 5505-63-5

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

Cat. No. B013643
CAS RN: 5505-63-5
M. Wt: 231.63 g/mol
InChI Key: JMVMHPCPPSZGNY-BZWNWTOPSA-N
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Description

“(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride” is a complex chemical compound featuring multiple hydroxyl and amino groups attached to a hexanal backbone. Its structure suggests a potential for diverse chemical reactivity and properties, contributing to its significance in various biochemical and chemical synthesis studies.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including alkaline hydrolysis, catalytic hydrogenation, and selective methylation, to obtain desired intermediates with high yield and purity (Whiteley et al., 1969). Asymmetric hydroxylation of enolates generated from protected aspartic acid has been demonstrated as a method for synthesizing hydroxy amino acids, indicating a similar approach could be applied for the compound (Marin et al., 2002).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and interactions of chemical compounds. Techniques such as PMR and absorption spectra have been used to characterize similar compounds, providing insights into their chemical environment and behavior (Zhang et al., 2009).

Chemical Reactions and Properties

The reactivity of compounds like “(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride” can be explored through various chemical reactions, including ozonolysis and reductive aminations, to produce a range of derivatives with potential biological activity (Cheung & Shoolingin‐Jordan, 1997).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are influenced by the compound's molecular arrangement and intermolecular forces. X-ray crystallography and differential scanning calorimetry (DSC) are among the methods used to study these aspects, providing valuable data for understanding compound stability and behavior in different environments (Tahir et al., 2010).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, are key to determining the application potential of a compound. Studies have shown that incorporating specific functional groups can significantly alter these properties, opening new pathways for synthesis and application in medicinal chemistry and materials science (Bashyal et al., 1987).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Amino Acids : The compound has been used in the synthesis of various amino acids, like the efficient synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins, using a precursor related to (2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
  • Structural Studies : It's also involved in studies aimed at understanding the structural requirements of certain compounds for biological activities, such as insulinotropic activity in the case of 4-hydroxyisoleucine derivatives (Broca, Manteghetti, Gross, Baissac, Jacob, Petit, Sauvaire, & Ribes, 2000).

Chemical Reactions and Synthesis Techniques

  • Catalyst in Chemical Synthesis : This compound has been utilized as a substrate in the synthesis of magnetically recoverable nanocatalysts, demonstrating its utility in eco-friendly chemical processes (Aghazadeh & Nikpassand, 2019).
  • Enantiopure Derivatives : The synthesis of enantiopure derivatives of this compound, such as methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, demonstrates its role in creating specific molecular structures for research and potential therapeutic use (Fernandez, Estévez, Sussman, & Estévez, 2008).

Biochemical Applications

  • Protein Oxidation Studies : It has been used in studies to investigate radical-induced protein oxidation, with derivatives like 3-hydroxylysine serving as potential markers for such oxidative processes (Morin, Bubb, Davies, Dean, & Fu, 1998).
  • Antagonist in Neuropharmacology : Derivatives of this compound have been discovered as potent antagonists for metabotropic glutamate receptors, showing significant antidepressant-like activity, highlighting its relevance in the field of neuropharmacology (Chappell et al., 2016).

Future Directions

: Crystal structure of (2S, 3R, 4S, 5R)-2-methylpiperidine-1,3,4,5-tetrol hydrochloride : D-Mannosamine hydrochloride | VWR : Structural Features of (2S, 3R, 4S, 5R)-2,3,4,5-Tetrahydroxyhexanedioic (Galactaric) Acid

properties

IUPAC Name

(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJBBMQJBVCMW-MVNLRXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884170
Record name D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

CAS RN

5505-63-5
Record name D-Mannosamine hydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-deoxy-D-mannose hydrochloride
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